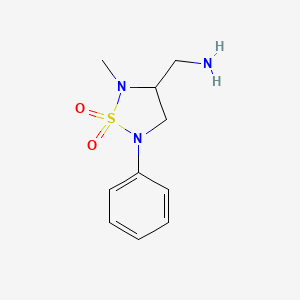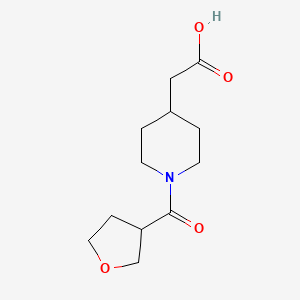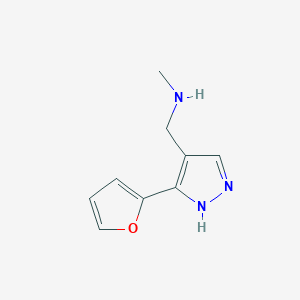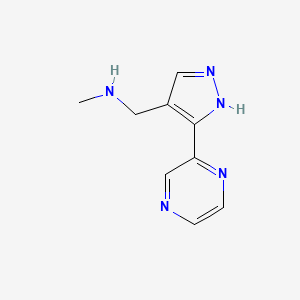
3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compound I found is "3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride" . It’s a solid substance with a molecular weight of 185.67 .
Molecular Structure Analysis
The molecular structure of similar compounds like 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide has been determined by X-ray crystal data . The benzothiadiazine ring is planar, with the sulfonyl group perpendicular to the rings .Chemical Reactions Analysis
Thiete 1,1-dioxides, which are similar to your compound, are known to undergo various types of cycloaddition reactions . They have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .Scientific Research Applications
Molecular and Crystal Structures
The study of molecular and crystal structures of thiadiazolidine derivatives, including 3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide, is significant in understanding their physical and chemical properties. X-ray structure analysis has been used to explore these structures, revealing details about their orthorhombic and monoclinic space groups and the deviations from planarity in the thiadiazolidine rings (Schuckmann et al., 1978).
Tautomerization and Dimerization Reactions
The chemical reactivity of these compounds is highlighted in studies showing their ability to undergo tautomerization and dimerization reactions. These reactions are crucial in the formation of various derivatives and have been characterized by spectroscopic techniques (Aimone et al., 2001).
Cytotoxicity Analysis
In the context of medicinal chemistry, the cytotoxicity of thiadiazolidine derivatives has been investigated. Studies have compared the cytotoxic activities of different structural variants against various cancer cell lines, providing insights into the relationship between molecular structure and biological activity (Kim et al., 2003).
Solvent Interactions
Understanding the interactions of these compounds with different solvents is crucial for their application in various scientific fields. Research has shown specific interactions of thiadiazolidine derivatives with protic solvents, suggesting the formation of stable derivatives (Mirífico et al., 1993).
Crystallographic and Molecular Orbital Calculations
Detailed crystallographic studies combined with molecular orbital calculations provide deep insights into the electronic structure and reactivity of thiadiazolidine derivatives. This research aids in identifying the preferred sites of chemical reactions for these compounds (Castellano et al., 2001).
properties
IUPAC Name |
(2-methyl-1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-12-10(7-11)8-13(16(12,14)15)9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKNWTFXYVYYES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN(S1(=O)=O)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470121.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B1470125.png)
![2-(1-{[(Propan-2-yl)carbamoyl]methyl}piperidin-4-yl)acetic acid](/img/structure/B1470126.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1470127.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)



